molecular formula C23H36FN5O7S B6295858 Biotinyl-VAD-FMK CAS No. 2243207-07-8

Biotinyl-VAD-FMK

Cat. No.: B6295858
CAS No.: 2243207-07-8
M. Wt: 545.6 g/mol
InChI Key: NENCFBUASFVKCT-XCUQCGRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotinyl-VAD-FMK is a useful research compound. Its molecular formula is C23H36FN5O7S and its molecular weight is 545.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 545.23194784 g/mol and the complexity rating of the compound is 890. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nanoparticle Delivery Systems

Biotinyl-VAD-FMK is utilized in the development of targeted nanoparticle delivery systems. A study demonstrated the use of chitosan nanospheres conjugated with poly(ethylene glycol) and biotin for delivering specific caspase inhibitors across the blood-brain barrier, highlighting its potential in treating cerebral ischemia and enhancing neuronal cell survival (Aktaş et al., 2005).

Neuroprotection and Tissue Preservation

Research has shown that this compound, as a caspase inhibitor, can significantly reduce inflammation and tissue injury, particularly in cases of spinal cord trauma and brain injuries. This suggests its potential in neuroprotective strategies and improving recovery outcomes (Genovese et al., 2007).

Imaging and Detection of Apoptosis

This compound has been utilized in the development of PET imaging probes for detecting caspase activity in vivo. Such probes can serve as important tools for diagnosing and monitoring the effectiveness of therapies in cancer and other diseases involving apoptosis (Hight et al., 2014).

Reproductive Biology and Cryopreservation

In reproductive biology, the compound has been used to improve the cryotolerance of bovine sperm and embryos, suggesting its role in enhancing the efficiency of cryopreservation techniques in animal breeding and conservation (Pagano et al., 2020).

Fundamental Research and Historical Significance

The development and application of this compound have been pivotal in understanding apoptosis, demonstrating its importance in both therapeutic contexts and fundamental research in cell biology (Noorden, 2001).

Ovarian Tissue Transplantation

The compound has been evaluated for its efficiency in preventing follicle loss and apoptosis in ovarian tissue transplantation, showing promise in fertility preservation and reproductive health (Fransolet et al., 2018).

Properties

IUPAC Name

3-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36FN5O7S/c1-11(2)19(22(35)25-12(3)21(34)26-13(8-18(32)33)15(30)9-24)28-17(31)7-5-4-6-16-20-14(10-37-16)27-23(36)29-20/h11-14,16,19-20H,4-10H2,1-3H3,(H,25,35)(H,26,34)(H,28,31)(H,32,33)(H2,27,29,36)/t12-,13?,14-,16-,19-,20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENCFBUASFVKCT-XCUQCGRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)CCCCC1C2C(CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36FN5O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Biotinyl-VAD-FMK
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Biotinyl-VAD-FMK
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Reactant of Route 6
Biotinyl-VAD-FMK

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